2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile
CAS No.: 1803611-54-2
Cat. No.: VC4995796
Molecular Formula: C9H5F4N
Molecular Weight: 203.14
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803611-54-2 |
|---|---|
| Molecular Formula | C9H5F4N |
| Molecular Weight | 203.14 |
| IUPAC Name | 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile |
| Standard InChI | InChI=1S/C9H5F4N/c10-8(5-14)6-1-3-7(4-2-6)9(11,12)13/h1-4,8H |
| Standard InChI Key | XQRGQOVRUPVKJS-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(C#N)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Geometry
The IUPAC name 2-fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile reflects the substituents’ positions on the phenyl ring. The fluorine atom occupies the second position, while the trifluoromethyl group () is para to it. The nitrile group () is attached to the same carbon as the fluorine, creating a sterically crowded environment that influences reactivity .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| SMILES Notation | \text{C1=CC(=CC=C1C(C#N)F)C(F)(F)F} | |
| InChI Key | XQRGQOVRUPVKJS-UHFFFAOYSA-N |
The crystal structure of a related compound, 2-((2-fluoro-4-(trifluoromethyl)phenyl)(hydroxy)methyl)-7-methoxy-3,4-dihydronaphthalen-1(2H)-one, reveals bond lengths and angles consistent with strong electron-withdrawing effects from the group. For instance, the C–F bond length in the trifluoromethyl group averages 1.33 Å, while the aromatic C–C bonds range from 1.38 to 1.40 Å .
Electronic Effects and Reactivity
The trifluoromethyl group’s electron-withdrawing nature deactivates the phenyl ring, directing electrophilic substitutions to meta positions. Meanwhile, the fluorine atom adjacent to the nitrile enhances the compound’s electrophilicity, facilitating nucleophilic attacks at the nitrile carbon . This dual electronic modulation is critical in reactions such as hydrolysis or reduction, where the nitrile group converts to carboxylic acids or amines, respectively.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A common route involves the nucleophilic substitution of 2-fluoro-4-(trifluoromethyl)benzyl chloride with sodium cyanide () in polar aprotic solvents like dimethyl sulfoxide ():
This reaction typically proceeds at 60–80°C with yields exceeding 75% . Alternative methods include the use of phase-transfer catalysts to enhance reaction rates in biphasic systems.
Industrial Manufacturing
Industrial processes prioritize continuous flow reactors for scalability and safety. Automated systems regulate parameters such as temperature () and reagent stoichiometry, achieving purities >99% . Post-synthesis purification involves fractional distillation under reduced pressure (e.g., 50 mmHg) to isolate the nitrile from byproducts .
Table 2: Reaction Conditions and Yields
Physicochemical Properties
Thermal and Optical Properties
The compound exhibits a boiling point of 222–223°C and a flash point of 226°F, indicating moderate flammability . Its refractive index () suggests high polarizability, consistent with the presence of multiple electronegative groups .
Applications in Scientific Research
Pharmaceutical Intermediates
The nitrile serves as a precursor to -hydroxyketones and carboxylic acids, which are scaffolds in anti-inflammatory agents. For example, derivatives inhibit the NF-κB pathway, a key regulator of immune responses .
Material Science
Fluorinated nitriles enhance the dielectric properties of polymers used in capacitors. Their high thermal stability () makes them suitable for high-performance coatings .
Recent Advances and Future Directions
A 2023 study demonstrated the compound’s utility in synthesizing chiral -hydroxyketones via asymmetric catalysis, achieving enantiomeric excesses >90% . Future research may explore its role in carbon–fluorine bond-forming reactions for PET radiotracers.
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